molecular formula C13H17N3O2S B14659552 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole CAS No. 41821-64-1

2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole

Katalognummer: B14659552
CAS-Nummer: 41821-64-1
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: FFUGMBUZVYLSKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a morpholine ring via an ethanesulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with morpholine and ethanesulfinyl chloride under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(N-morpholino)ethanesulfonic acid: A similar compound with a morpholine ring and ethanesulfonic acid group.

    2-(N-morpholiniumyl)ethanesulfonate: Another related compound with a morpholine ring and ethanesulfonate group.

Uniqueness

2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core and a morpholine ring linked by an ethanesulfinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

41821-64-1

Molekularformel

C13H17N3O2S

Molekulargewicht

279.36 g/mol

IUPAC-Name

4-[2-(1H-benzimidazol-2-ylsulfinyl)ethyl]morpholine

InChI

InChI=1S/C13H17N3O2S/c17-19(10-7-16-5-8-18-9-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4H,5-10H2,(H,14,15)

InChI-Schlüssel

FFUGMBUZVYLSKY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCS(=O)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.